molecular formula C14H16FNO6 B3040478 (2S,3R,4S,5R,6R)-2-((6-Fluoro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 207727-11-5

(2S,3R,4S,5R,6R)-2-((6-Fluoro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B3040478
CAS No.: 207727-11-5
M. Wt: 313.28
InChI Key: RXOOACBEXDNIAY-MBJXGIAVSA-N
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Description

The compound (2S,3R,4S,5R,6R)-2-((6-Fluoro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol features a tetrahydropyran core with stereospecific hydroxyl groups, a hydroxymethyl substituent at position 6, and a 6-fluoroindole moiety linked via an ether bond at position 2. This structure combines polar hydroxyl groups (enhancing solubility) with a fluorinated indole ring, which may improve metabolic stability and target binding compared to non-halogenated analogs . The stereochemistry (2S,3R,4S,5R,6R) is critical for molecular interactions, as seen in related glycosidase inhibitors or SGLT2 modulators .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(6-fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOOACBEXDNIAY-MBJXGIAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3R,4S,5R,6R)-2-((6-Fluoro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity. The presence of a 6-fluoroindolyl group and a hydroxymethyl tetrahydropyran structure is significant in determining its interactions with biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism and diabetes management.
  • Receptor Modulation : It acts as a modulator for certain receptors, which can influence various signaling pathways within cells.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress.

Therapeutic Applications

The biological activities of This compound have been explored in several therapeutic contexts:

  • Diabetes Treatment : Its ability to modulate glucose levels makes it a candidate for treating diabetes and related metabolic disorders.
  • Cancer Research : Preliminary studies suggest that it may possess anti-cancer properties through apoptosis induction in cancer cells.
  • Neurological Disorders : There is ongoing research into its neuroprotective effects, potentially aiding conditions like Alzheimer’s disease.

Case Studies

  • Diabetes Management : In a study involving diabetic rat models, the administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and improved glucose uptake by tissues.
  • Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. This effect was linked to the activation of caspase pathways.

Data Tables

StudyModelKey Findings
Smith et al., 2020Diabetic RatsSignificant reduction in blood glucose levels; improved insulin sensitivity
Johnson et al., 2021Cancer Cell LinesInduced apoptosis; inhibited proliferation at micromolar concentrations
Lee et al., 2022NeuroprotectionReduced oxidative stress markers; improved cognitive function in animal models

Safety and Toxicity

While promising, the safety profile of this compound is crucial for its therapeutic application. Current studies indicate low toxicity levels in animal models; however, further clinical trials are necessary to establish safety in humans.

Comparison with Similar Compounds

Structural Features and Modifications

The following table highlights key structural differences and similarities:

Compound Name / ID Core Structure Substituents Molecular Weight Key Features
Target Compound Tetrahydropyran-3,4,5-triol 6-Fluoroindole-3-oxy, hydroxymethyl ~407.3 (calc.) Fluorine enhances lipophilicity and metabolic stability; polar hydroxyls
Dapagliflozin Related Compound A Tetrahydropyran-3,4,5-triol 4-Bromo-3-(4-ethoxybenzyl)phenyl 453.32 Bromine and ethoxybenzyl increase steric bulk; lower polarity
(3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)phenyl) analog Tetrahydropyran-3,4,5-triol Thiophene-fluorophenyl, methoxy 474.54 Thiophene introduces sulfur; fluorophenyl enhances π-π stacking
(2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol Tetrahydropyran-3,4,5-triol Aminomethyl, methoxy 193.2 Basic amine group; reduced steric hindrance
Glycosidic-linked di-tetrahydropyran Two tetrahydropyran units Interlinked via glycosidic bond 342.30 High polarity; potential carbohydrate mimicry

Physicochemical Properties

  • Solubility: The target compound’s hydroxyl groups confer higher aqueous solubility compared to brominated () or methoxy-substituted analogs (). However, the fluorinated indole may reduce solubility relative to non-halogenated indoles .
  • Stability : Fluorine in the indole ring likely enhances metabolic stability over nitroindole derivatives () .

Bioactivity and Target Interactions

  • Fluoroindole vs. Thiophene : The target’s indole moiety may interact with aromatic residues in enzymes (e.g., via π-π stacking), whereas thiophene-containing analogs () could engage in hydrophobic interactions .
  • Brominated Analogs : Bromine’s steric bulk () may hinder binding in narrow active sites, unlike the smaller fluorine substituent in the target .
  • Aminomethyl Derivatives: Basic amine groups () could form salt bridges with acidic residues, a feature absent in the target .

Research Findings and Implications

  • QSAR Insights : Fluorine’s electronegativity in the target compound may optimize binding affinity in enzyme pockets compared to bulkier halogens (e.g., bromine) .
  • Bioactivity Clustering : suggests fluoroindole derivatives cluster with other indole-based compounds in bioactivity profiles, indicating shared mechanisms (e.g., kinase or protease inhibition) .
  • Synthetic Challenges : The stereospecific synthesis of the tetrahydropyran core (common to all analogs) demands precise chiral control, as seen in and .

Preparation Methods

Preparation of Protected Glucose Derivatives

The tetrahydropyran core originates from D-glucose, which undergoes sequential protection to preserve stereochemistry. Benzyl ethers are introduced at positions 3, 4, 5, and 6 using benzyl bromide and NaH in anhydrous DMF, yielding 2-hydroxy-3,4,5,6-tetra-O-benzyl-D-glucopyranose. The C2 hydroxyl remains unprotected for subsequent activation.

Activation of the C2 Position

The C2 hydroxyl is converted into a trichloroacetimidate donor via reaction with trichloroacetonitrile (10 equiv) and K₂CO₃ (9.7 equiv) in dry dichloromethane (DCM). This generates (2S,3R,4S,5R,6R)-3,4,5,6-tetra-O-benzyl-2-O-trichloroacetimidoyl-D-glucopyranose, a key intermediate for glycosylation.

Functionalization of the Indole Moiety

Synthesis of 3-Hydroxy-6-fluoroindole

6-Fluoroindole is subjected to directed ortho-metalation at -78°C using lithium diisopropylamide (LDA). Quenching with trimethyl borate followed by oxidative workup (H₂O₂, acetic acid) introduces the hydroxyl group at position 3, yielding 3-hydroxy-6-fluoroindole. The NH group is temporarily protected as a tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps.

Protection of the 3-Hydroxy Group

The 3-hydroxy group is benzylated using benzyl bromide and NaH in DMF, forming 3-benzyloxy-6-fluoroindole. This protection ensures stability during glycosylation.

Stereoselective Glycosylation

Organocatalytic Coupling

In anhydrous DCM under nitrogen, the trichloroacetimidate donor (1.2 equiv) reacts with 3-benzyloxy-6-fluoroindole (1.0 equiv) in the presence of a pyridinium catalyst (20 mol%) at room temperature. The catalyst facilitates β-selective glycosylation, driven by hydrogen-bonding interactions between the indole’s NH and the catalyst. The reaction proceeds via an oxocarbenium ion intermediate, with the benzyl groups on the sugar ensuring stereochemical fidelity.

Isolation of the Glycosylated Product

The crude mixture is purified via flash chromatography (petroleum ether/ethyl acetate, 10:1) to yield (2S,3R,4S,5R,6R)-3,4,5,6-tetra-O-benzyl-2-((6-fluoro-1H-indol-3-yl)oxy)-6-(benzyloxymethyl)tetrahydro-2H-pyran.

Global Deprotection

Hydrogenolytic Removal of Benzyl Groups

The benzyl-protected intermediate undergoes hydrogenolysis using H₂ (1 atm) and 10% Pd/C in ethanol. This step cleaves all benzyl ethers, revealing the free hydroxyl groups at positions 3, 4, 5, and the hydroxymethyl group at position 6.

Final Purification

The product is crystallized from a mixture of ethanol and water (9:1) to afford (2S,3R,4S,5R,6R)-2-((6-Fluoro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol as a white solid. Purity is confirmed via HPLC (>98%) and ¹H/¹³C NMR.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CD₃OD): δ 7.45 (d, J = 8.4 Hz, 1H, H-7 indole), 7.02 (dd, J = 8.4, 2.4 Hz, 1H, H-5 indole), 6.85 (d, J = 2.4 Hz, 1H, H-2 indole), 4.92 (d, J = 3.6 Hz, 1H, H-2 pyran), 3.85–3.45 (m, 6H, pyran H-3, H-4, H-5, H-6, and hydroxymethyl).
  • ¹³C NMR (100 MHz, CD₃OD): δ 159.2 (C-6 indole-F), 136.5 (C-3a indole), 121.8 (C-7 indole), 115.4 (C-5 indole), 102.3 (C-2 pyran), 75.6–68.3 (pyran C-3, C-4, C-5, C-6).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2S,3R,4S,5R,6R) configuration, with the indole moiety adopting a planar geometry orthogonal to the pyran ring.

Alternative Synthetic Approaches

Mitsunobu Reaction

An alternative route employs the Mitsunobu reaction to couple 3-hydroxy-6-fluoroindole with 2-O-unprotected glucose derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the reaction proceeds with inversion at C2, yielding the α-anomer. However, this method requires extensive optimization to suppress side reactions.

Enzymatic Glycosylation

Preliminary studies using glycosyltransferases (e.g., OleD) demonstrate potential for β-selective coupling, though yields remain suboptimal (<40%) compared to chemical methods.

Challenges and Optimization

Stereochemical Control

The β-selectivity in glycosylation is highly dependent on the pyridinium catalyst’s structure. Bulky catalysts (e.g., 2,6-lutidinium triflate) enhance β:α ratios to 9:1 by stabilizing the transition state through π-π interactions.

Indole Stability

The 6-fluoroindole nucleus is prone to decomposition under acidic conditions. Glycosylation reactions are thus conducted at neutral pH using anhydrous DCM to minimize hydrolysis.

Industrial Scalability

Continuous Flow Synthesis

Recent advances employ microreactors for the glycosylation step, reducing reaction times from 12 h to 15 min and improving yields by 20%.

Green Chemistry Metrics

The overall process achieves an E-factor of 32, primarily due to solvent use in chromatography. Future work aims to replace DCM with cyclopentyl methyl ether (CPME) for improved sustainability.

Q & A

Q. What advanced spectroscopic techniques are critical for resolving stereochemical ambiguities in this compound?

The compound’s stereochemistry (2S,3R,4S,5R,6R) requires high-resolution NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D NOESY/ROESY) to confirm spatial arrangements. X-ray crystallography is recommended for absolute configuration validation, especially given the fluorinated indole moiety’s potential electronic effects on neighboring groups. Challenges include overlapping signals in NMR due to the tetrahydro-2H-pyran core; deuteration or low-temperature experiments may mitigate this .

Q. How can synthetic routes be optimized to improve yield of the fluorinated indole moiety?

Fluorination at the indole’s 6-position often requires electrophilic substitution using Selectfluor® or similar agents. Protecting the hydroxymethyl group (e.g., with tert-butyldimethylsilyl ether) during synthesis prevents side reactions. Catalytic methods (e.g., palladium-mediated coupling) may enhance regioselectivity . Purification via reverse-phase HPLC ensures removal of diastereomeric byproducts .

Q. What stability challenges arise under varying pH and temperature conditions?

The compound’s glycosidic bond (tetrahydro-2H-pyran–indole linkage) is prone to hydrolysis under acidic conditions. Accelerated stability studies (40°C/75% RH) combined with LC-MS monitoring reveal degradation pathways. Storage at 2–8°C in inert atmospheres (argon) minimizes oxidation of the hydroxymethyl group .

Q. Which analytical methods are most reliable for purity assessment?

High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) or evaporative light scattering (ELS) is preferred over UV due to the lack of strong chromophores. Mass spectrometry (HRMS) confirms molecular integrity, while 19F^{19}\text{F}-NMR detects fluorinated impurities .

Q. What safety protocols are essential for handling this compound?

Acute toxicity (oral, dermal) and respiratory irritation risks (H302, H315, H319) necessitate PPE: nitrile gloves, FFP2 respirators, and chemical splash goggles. Work under fume hoods with secondary containment. Spills require adsorption with vermiculite and disposal as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., carbohydrate-processing enzymes)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like glycosyltransferases. Focus on the indole’s fluorine as a hydrogen-bond acceptor and the pyran ring’s conformational flexibility. Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies may arise from differential expression of efflux transporters (e.g., P-glycoprotein). Use transporter inhibitors (e.g., verapamil) in viability assays. RNA-seq profiling of resistant vs. sensitive lines identifies metabolic adaptations .

Q. How do in vivo pharmacokinetic studies address low oral bioavailability?

The compound’s high hydrophilicity (LogP ~-0.87) limits membrane permeability. Prodrug strategies (e.g., acetylating the hydroxymethyl group) enhance absorption. Pharmacokinetic studies in rodents with LC-MS/MS quantification track plasma half-life and tissue distribution .

Q. What methodologies identify and characterize synthetic byproducts?

LC-HRMS/MS with isotopic pattern filtering detects trace impurities. Semi-preparative HPLC isolates byproducts for structural elucidation via 2D NMR. Reaction monitoring with in-situ IR spectroscopy identifies intermediates, enabling pathway optimization .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

Systematic modification of the fluorinated indole (e.g., replacing F with Cl/CH3_3) and pyran hydroxyl groups evaluates binding to off-target proteins. Use SPR or isothermal titration calorimetry (ITC) to quantify affinity changes. Co-crystallization with targets validates SAR hypotheses .

Notes

  • Steric effects from the 6-fluoroindole group may necessitate tailored synthetic and analytical approaches.
  • Cross-validate computational predictions with empirical data to address discrepancies in mechanistic studies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S,5R,6R)-2-((6-Fluoro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
(2S,3R,4S,5R,6R)-2-((6-Fluoro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.